2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a chromene core, a tetrahydroquinoline moiety, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is the M2 isoform of pyruvate kinase (PKM2) . PKM2 is expressed in tumor cells and plays a crucial role in their altered metabolic regulation to support biosynthesis .
Mode of Action
The compound is believed to act as an activator of PKM2 .
Biochemical Pathways
The activation of PKM2 affects the glycolytic pathway , a crucial metabolic pathway in cells. PKM2 catalyzes the final step of glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate. This reaction is coupled with the transfer of a high-energy phosphate group to ADP, producing ATP. The activation of PKM2 can therefore influence the energy balance within the cell and potentially disrupt the anabolic metabolism that supports rapid cell proliferation in tumors .
Result of Action
The activation of PKM2 by the compound can lead to a shift in the metabolic program of tumor cells. This shift may disrupt the anabolic metabolism that supports rapid cell proliferation, potentially inhibiting tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a condensation reaction between salicylaldehyde and an appropriate ketone. The tetrahydroquinoline moiety can be introduced via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene. The sulfonyl group is then incorporated through sulfonylation using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are used under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides: These compounds share a similar tetrahydroquinoline and sulfonyl structure but differ in the aryl group attached.
Chromene derivatives: Compounds with a chromene core but different substituents can exhibit varying chemical and biological properties.
Sulfonyl-containing quinolines: These compounds have a sulfonyl group attached to a quinoline moiety, similar to the target compound.
Uniqueness
2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-chromene-3-carboxamide is unique due to its specific combination of a chromene core, tetrahydroquinoline moiety, and sulfonyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-oxo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-2-12-30(27,28)24-11-5-7-15-9-10-17(14-19(15)24)23-21(25)18-13-16-6-3-4-8-20(16)29-22(18)26/h3-4,6,8-10,13-14H,2,5,7,11-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCWEZYZTQOMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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